molecular formula C8H7BrF2 B1283552 4-(2-Bromoethyl)-1,2-difluorobenzene CAS No. 175018-77-6

4-(2-Bromoethyl)-1,2-difluorobenzene

Cat. No. B1283552
M. Wt: 221.04 g/mol
InChI Key: XCKJCCCKEWTUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06500503B2

Procedure details

17.59 g (111 mmol) of 2-(3,4-difluorophenyl)ethanol, 16 ml (137 mmol) of hydrogen bromide, 6.8 ml (234 mmol) of conc. sulfuric acid were added in the order, and the mixture was heated under reflux for 3 hrs. The reaction mixture was poured onto an ice-bath, an organic layer and an aqueous layer were separated, the aqueous layer was extracted with ether, the extract combined with the organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate. The solvent was distilled off, the solution condensed and purified by vacuum distillation to obtain 21.96 g (bp 68-70° C./2-4 Torr.) of oily product. The oily product was purified by column chromatography (elution solvent: hexane:ethyl acetate=3:1), the eluate was further purified by vacuum distillation to obtain 19.79 g of the title compound (81%, bp 73-75° C./4 Torr.) as oily product.
Quantity
17.59 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10]O)[CH:5]=[CH:6][C:7]=1[F:8].[BrH:12].S(=O)(=O)(O)O>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[CH2:9][CH2:10][Br:12]

Inputs

Step One
Name
Quantity
17.59 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CCO
Name
Quantity
16 mL
Type
reactant
Smiles
Br
Name
Quantity
6.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto an ice-bath
CUSTOM
Type
CUSTOM
Details
an organic layer and an aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the solution condensed
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to obtain 21.96 g (bp 68-70° C./2-4 Torr.) of oily product
CUSTOM
Type
CUSTOM
Details
The oily product was purified by column chromatography (elution solvent: hexane:ethyl acetate=3:1)
DISTILLATION
Type
DISTILLATION
Details
the eluate was further purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CCBr)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 19.79 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.